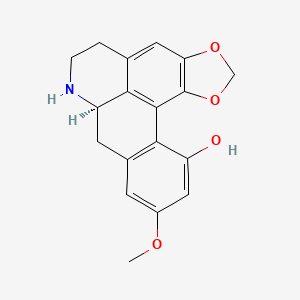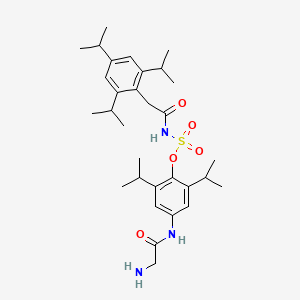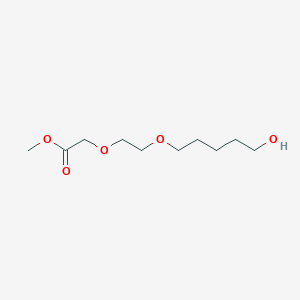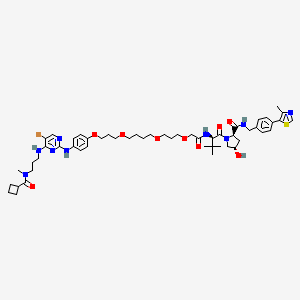
Deoxyguanosine triphosphate (trisodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyguanosine triphosphate (trisodium salt) is a nucleotide precursor used in cells for DNA synthesis. It is composed of a guanine nucleobase attached to deoxyribose and a chain of three phosphate residues. This compound plays a crucial role in various biochemical processes, including DNA replication and repair, and is widely used in molecular biology techniques such as polymerase chain reaction (PCR) and DNA sequencing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxyguanosine triphosphate (trisodium salt) can be synthesized through a series of chemical reactions involving the phosphorylation of deoxyguanosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through techniques such as ion-exchange chromatography .
Industrial Production Methods
Industrial production of deoxyguanosine triphosphate (trisodium salt) involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Deoxyguanosine triphosphate (trisodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-deoxyguanosine triphosphate, a mutagenic lesion.
Hydrolysis: It can be hydrolyzed to deoxyguanosine monophosphate and inorganic pyrophosphate.
Phosphorylation: It can participate in phosphorylation reactions to form higher-order nucleotides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, and enzymes like nucleoside diphosphate kinases for phosphorylation. The reactions are typically carried out under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products
The major products formed from these reactions include 8-oxo-deoxyguanosine triphosphate, deoxyguanosine monophosphate, and higher-order nucleotides such as deoxyguanosine tetraphosphate .
Scientific Research Applications
Deoxyguanosine triphosphate (trisodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of DNA polymerases and other nucleotide-processing enzymes.
Biology: Essential for DNA synthesis in PCR, DNA sequencing, and cloning experiments.
Medicine: Investigated for its role in antiviral therapies, particularly in the inhibition of viral DNA polymerases.
Industry: Utilized in the production of diagnostic kits and reagents for molecular biology research .
Mechanism of Action
Deoxyguanosine triphosphate (trisodium salt) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, pairing with cytosine. The triphosphate group provides the energy required for the formation of the phosphodiester bond, facilitating the addition of the nucleotide to the DNA strand. This process is crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- Deoxyadenosine triphosphate (trisodium salt)
- Deoxycytidine triphosphate (trisodium salt)
- Deoxythymidine triphosphate (trisodium salt)
Uniqueness
Deoxyguanosine triphosphate (trisodium salt) is unique due to its specific pairing with cytosine during DNA synthesis, which is essential for maintaining the integrity of the genetic code. Its role in various biochemical processes and its applications in molecular biology techniques make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H13N5Na3O13P3 |
|---|---|
Molecular Weight |
573.13 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 |
InChI Key |
IWGGLKOTEOCWQP-BIHLCPNHSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)

![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)


![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)
![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)


![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)
![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)

